molecular formula C11H8FN3 B6145755 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile CAS No. 2138516-55-7

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile

Cat. No.: B6145755
CAS No.: 2138516-55-7
M. Wt: 201.2
InChI Key:
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Description

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a fluoro group at the sixth position, a methyl group at the fourth position, and a carbonitrile group at the third position on the quinoline ring. The molecular formula of this compound is C11H8FN3, and it has a molecular weight of 201.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-6-fluoro-4-methylbenzonitrile with a suitable reagent can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-fluoroquinoline-3-carbonitrile
  • 2-amino-4-methylquinoline-3-carbonitrile
  • 6-fluoro-4-methylquinoline-3-carbonitrile

Comparison

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile is unique due to the specific combination of functional groups on the quinoline ring. The presence of both the fluoro and methyl groups, along with the amino and carbonitrile groups, imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

2138516-55-7

Molecular Formula

C11H8FN3

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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